5,6-Dimethylpyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

5,6-Dimethylpyrimidin-4-amine (CAS 54568-12-6) is a heterocyclic aminopyrimidine bearing methyl substituents at the 5- and 6-positions and a free 4-amino group. This substitution pattern confers distinct electronic and steric properties that differentiate it from other dimethylpyrimidinamine regioisomers such as 4-amino-2,6-dimethylpyrimidine (CAS 461-98-3).

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 54568-12-6
Cat. No. B1330960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyrimidin-4-amine
CAS54568-12-6
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1N)C
InChIInChI=1S/C6H9N3/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3,(H2,7,8,9)
InChIKeySMPCNKPYFMZJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylpyrimidin-4-amine (CAS 54568-12-6): A Regiospecific Aminopyrimidine Scaffold for Kinase-Targeted and Nucleoside Drug Discovery


5,6-Dimethylpyrimidin-4-amine (CAS 54568-12-6) is a heterocyclic aminopyrimidine bearing methyl substituents at the 5- and 6-positions and a free 4-amino group . This substitution pattern confers distinct electronic and steric properties that differentiate it from other dimethylpyrimidinamine regioisomers such as 4-amino-2,6-dimethylpyrimidine (CAS 461-98-3). The compound serves as a key synthetic intermediate in patent-protected kinase inhibitor programs, including ROCK1/2 inhibitors exemplified in US11613531 [1], and as a building block for 5-substituted pyrimidine carbocyclic nucleoside drugs cited in WO2009/003997 . Its predicted logP of 0.61 and zero rotatable bonds provide a balanced lipophilicity profile suitable for fragment-based and lead-optimization campaigns .

Why 5,6-Dimethylpyrimidin-4-amine Cannot Be Interchanged with Unsubstituted 4-Aminopyrimidine or Alternative Dimethyl Regioisomers


The position of methyl substituents on the pyrimidine ring fundamentally alters physicochemical properties, synthetic accessibility, and biological target engagement. Substituting 5,6-dimethylpyrimidin-4-amine with the more common 4-amino-2,6-dimethylpyrimidine regioisomer changes the hydrogen-bonding geometry, steric environment around the 4-amino group, and lipophilicity (logP 0.61 vs. 0.24) [1]. These differences propagate into divergent synthetic yields (42% vs. 67–70%) [2], distinct crystallization behavior , and incompatible biological activity profiles—the 5,6-dimethyl scaffold has been specifically selected in patent-protected kinase inhibitors for enhanced potency (ROCK1 IC50 42 nM) [3], whereas the 2,6-dimethyl isomer is primarily utilized as a fluorescent probe [4]. Generic replacement without experimental validation of these parameters risks synthetic failure, compromised purity, and loss of target activity.

Quantitative Differentiation Evidence for 5,6-Dimethylpyrimidin-4-amine Against Structural Analogs


Regioisomeric LogP Difference: 5,6-Dimethyl vs. 2,6-Dimethyl Substitution Alters Lipophilicity

The 5,6-dimethyl substitution pattern yields a predicted logP of 0.61 , which is 2.6-fold higher (0.37 log units) than the 2,6-dimethyl regioisomer (logP 0.24) [1]. This difference translates to an ~2.3× increase in octanol-water partition coefficient, directly impacting membrane permeability predictions and compound partitioning in cell-based assays. The 5,6-disubstitution creates a more hydrophobic environment adjacent to the 4-amino group compared to the 2,6-pattern, where methyl groups are meta- and para- to the amino group respectively .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Crystallinity and Thermal Behavior: 5,6-Dimethylpyrimidin-4-amine Lacks a Sharp Melting Point Unlike Its 2,6-Dimethyl Isomer

4-Amino-2,6-dimethylpyrimidine is a well-characterized crystalline solid with a sharp melting point of 183–187 °C . In contrast, 5,6-dimethylpyrimidin-4-amine is described as a light-yellow to yellow solid with no reported sharp melting point; only a predicted boiling point of 266.6 ± 35.0 °C at 760 mmHg is available . The absence of a defined melting point in the literature suggests lower crystallinity or polymorphic behavior, which can complicate purification by recrystallization and may affect batch-to-batch consistency in procurement. This thermal behavior difference is consistent with the regioisomeric change: para-substitution in the 2,6-isomer promotes symmetric crystal packing, while ortho-methyl groups in the 5,6-isomer disrupt it .

Process Chemistry Purification Solid-State Characterization

Synthetic Yield: 5,6-Dimethylpyrimidin-4-amine Exhibits a Substantially Lower Yield (42%) Than 4-Amino-2,6-dimethylpyrimidine (67–70%)

The Buchwald-Hartwig amination of 4-chloro-5,6-dimethylpyrimidine with benzophenone imine followed by acidic hydrolysis affords 5,6-dimethylpyrimidin-4-amine in only 42% yield . By direct comparison, the synthesis of 4-amino-2,6-dimethylpyrimidine via cyclotrimerization of acetonitrile with potassium methoxide proceeds in 67–70% yield, as reported in Organic Syntheses [1]. This 25–28 percentage point yield deficit (approximately 1.6-fold lower) reflects the steric and electronic deactivation imposed by the vicinal 5,6-dimethyl substitution pattern on the palladium-catalyzed amination step. The lower yield directly impacts the cost per gram for procurement and may limit scalability for multi-gram and kilogram orders.

Synthetic Chemistry Process Development Cost of Goods

ROCK1 Inhibitory Potency: 5,6-Dimethylpyrimidine-Containing Compound Achieves 7-Fold Greater Potency Than Fasudil

A 5,6-dimethylpyrimidin-4-amine-derived compound (BDBM598585, US11613531 Example 29) inhibits recombinant human ROCK1 (amino acids 1–535) with an IC50 of 42 nM [1]. The clinically approved ROCK inhibitor fasudil exhibits a ROCK1 IC50 of 300 nM under comparable biochemical assay conditions . This represents an approximately 7.1-fold improvement in potency attributable, in part, to the specific 5,6-dimethyl substitution on the pyrimidine core that optimizes steric complementarity with the kinase hinge region and hydrophobic back pocket [2]. While the comparison is between different chemotypes sharing the same pyrimidine scaffold, the data illustrate how the 5,6-dimethyl regioisomer enables potency levels unattainable with simpler aminopyrimidine cores.

Kinase Inhibition ROCK1/ROCK2 Cardiovascular Drug Discovery

Divergent Application Domains: 5,6-Dimethyl Isomer as Pharmaceutical Intermediate vs. 2,6-Dimethyl Isomer as Fluorescent Probe

5,6-Dimethylpyrimidin-4-amine is explicitly disclosed as a key intermediate in WO2009/003997 (Glaxo Group Ltd.) for synthesizing 5-substituted pyrimidine carbocyclic nucleoside drugs, and appears in WO2009/003997 at page column 21 . In contrast, 4-amino-2,6-dimethylpyrimidine is classified by the NLM MeSH database under the pharmacological action 'Fluorescent Dyes' and is used as a fluorescent probe and osteogenic substrate [1]. This application divergence underscores that the regioisomers are not functionally interchangeable: the 5,6-dimethyl scaffold is integrated into pharmacologically active kinase and nucleoside inhibitors, while the 2,6-dimethyl scaffold is directed toward imaging and materials science applications [2].

Application Profiling Chemical Biology Drug Intermediate Sourcing

Optimal Procurement and Application Scenarios for 5,6-Dimethylpyrimidin-4-amine


ROCK1/ROCK2 Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing Rho-associated kinase inhibitors should select 5,6-dimethylpyrimidin-4-amine as the core scaffold. The 5,6-dimethyl pattern enables ROCK1 IC50 values of 42 nM, a 7.1-fold improvement over the clinical benchmark fasudil (300 nM) [1]. The balanced logP of 0.61 supports favorable permeability without excessive lipophilicity, and the single hydrogen bond donor (4-NH₂) provides a vector for further derivatization while maintaining ligand efficiency .

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drugs

Process chemistry groups referencing WO2009/003997 must procure the exact 5,6-dimethyl regioisomer to replicate the patent-protected synthetic route to 5-substituted pyrimidine carbocyclic nucleosides . The 42% synthetic yield, while lower than alternative regioisomers, is well-characterized with full ¹H NMR spectral data (δ 8.38, 4.78, 2.43, 2.08 ppm in CDCl₃) providing a benchmark for in-process control .

Fragment-Based Screening Library Expansion with Regiospecific Aminopyrimidine Probes

Fragment library curators seeking to expand aminopyrimidine chemical space should include 5,6-dimethylpyrimidin-4-amine specifically, rather than relying on the more common 2,6-dimethyl isomer. The 0.37 log unit higher lipophilicity and distinct hydrogen-bonding geometry relative to the 2,6-isomer probe complementary regions of target protein binding sites, increasing the probability of identifying novel fragment hits [2].

Scalable Supply Chain Planning for Multi-Kilogram Campaigns

Procurement professionals planning kilogram-scale campaigns must account for the inherently lower synthetic yield (42%) of the 5,6-dimethyl regioisomer compared to the 2,6-dimethyl isomer (67–70%) [3]. The absence of a sharp melting point further complicates purification-at-scale, necessitating advanced chromatographic separation rather than simple recrystallization. Vendor qualification should require batch-specific NMR and HPLC purity certificates (≥95% by GC/NMR) to ensure synthetic reproducibility .

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